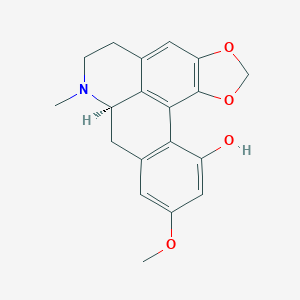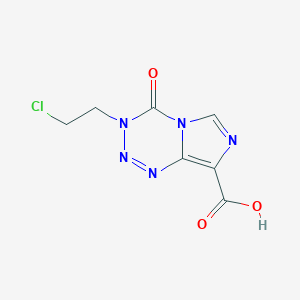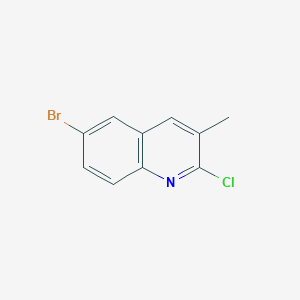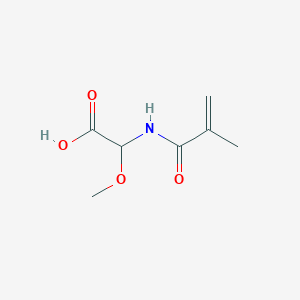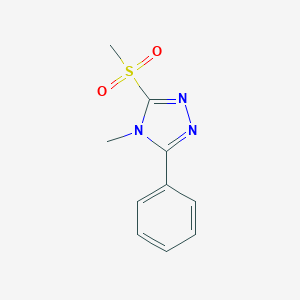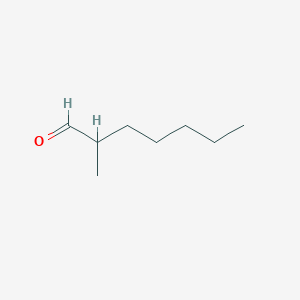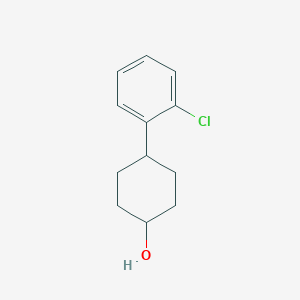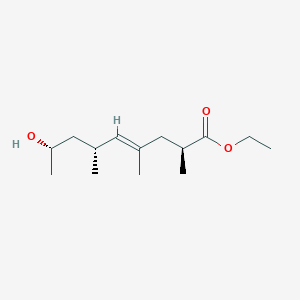
ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate is a compound that has been studied extensively due to its potential applications in scientific research. This compound is a derivative of the natural product phytol, which is found in a variety of plants and algae. Ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The mechanism of action of ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate is not fully understood, but studies have shown that it may work by inhibiting certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate may be able to increase the levels of acetylcholine in the brain, which could have beneficial effects on cognitive function.
生化学的および生理学的効果
Ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate has a number of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, inhibit the growth of cancer cells, and protect neurons from damage. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of using ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been well-studied, so there is a significant amount of information available on its properties and potential applications. However, one limitation of using this compound in lab experiments is that it may not be suitable for all types of studies. For example, some studies may require a more specific or potent compound, or a compound with different properties.
将来の方向性
There are a number of future directions for research on ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate. One direction is to further investigate the anti-cancer properties of this compound and explore its potential as a cancer treatment. Another direction is to study the effects of this compound on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers may explore the potential of this compound as a therapeutic agent for other conditions, such as inflammation and oxidative stress. Finally, future research may focus on developing more potent derivatives of this compound with improved properties and applications.
合成法
Ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate can be synthesized using a variety of methods. One common method involves the reaction of phytol with ethyl chloroformate and triethylamine in dichloromethane. This reaction produces ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate as a white solid with a melting point of 56-58°C.
科学的研究の応用
Ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate has a wide range of potential applications in scientific research. One application is in the study of cancer. Studies have shown that this compound has anti-cancer properties, and it may be able to inhibit the growth of cancer cells. Another potential application is in the study of neurodegenerative diseases. Studies have shown that ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate may be able to protect neurons from damage and prevent the progression of neurodegenerative diseases.
特性
CAS番号 |
943858-34-2 |
|---|---|
製品名 |
ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate |
分子式 |
C14H26O3 |
分子量 |
242.35 g/mol |
IUPAC名 |
ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate |
InChI |
InChI=1S/C14H26O3/c1-6-17-14(16)12(4)8-10(2)7-11(3)9-13(5)15/h7,11-13,15H,6,8-9H2,1-5H3/b10-7+/t11-,12-,13-/m0/s1 |
InChIキー |
ZHCKMPFULIYWCN-UINPNPHTSA-N |
異性体SMILES |
CCOC(=O)[C@@H](C)C/C(=C/[C@H](C)C[C@H](C)O)/C |
SMILES |
CCOC(=O)C(C)CC(=CC(C)CC(C)O)C |
正規SMILES |
CCOC(=O)C(C)CC(=CC(C)CC(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



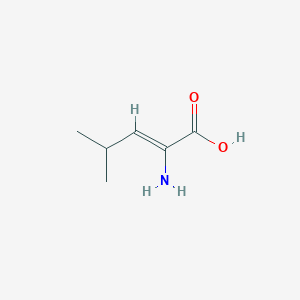

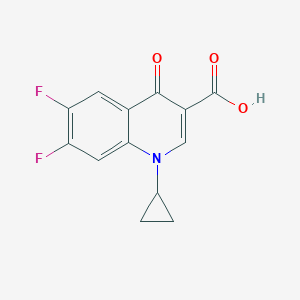
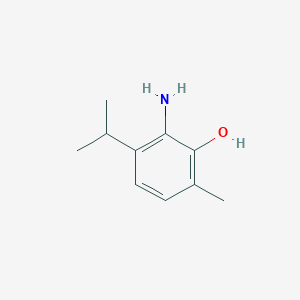
![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)
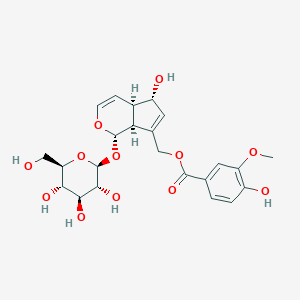
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)
